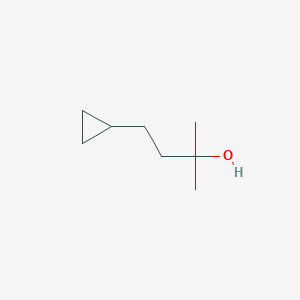
4-Cyclopropyl-2-methylbutan-2-ol
描述
4-Cyclopropyl-2-methylbutan-2-ol is an organic compound belonging to the class of alcohols It features a cyclopropyl group attached to a butan-2-ol backbone, making it a tertiary alcohol
属性
分子式 |
C8H16O |
|---|---|
分子量 |
128.21 g/mol |
IUPAC 名称 |
4-cyclopropyl-2-methylbutan-2-ol |
InChI |
InChI=1S/C8H16O/c1-8(2,9)6-5-7-3-4-7/h7,9H,3-6H2,1-2H3 |
InChI 键 |
MUCMTXJXKCBXGC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCC1CC1)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a cyclopropylmagnesium halide reacts with 2-methylbutan-2-one. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality product.
化学反应分析
Types of Reactions: 4-Cyclopropyl-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Hydrocarbons
Substitution: Halogenated compounds
科学研究应用
4-Cyclopropyl-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用机制
The mechanism of action of 4-Cyclopropyl-2-methylbutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, its cyclopropyl group may contribute to its binding affinity and specificity towards certain molecular targets.
相似化合物的比较
2-Methylbutan-2-ol: Shares a similar backbone but lacks the cyclopropyl group.
Cyclopropylmethanol: Contains a cyclopropyl group but differs in the position of the hydroxyl group.
2-Methyl-4-phenylbutan-2-ol: Similar in structure but with a phenyl group instead of a cyclopropyl group.
Uniqueness: 4-Cyclopropyl-2-methylbutan-2-ol is unique due to the presence of both a cyclopropyl group and a tertiary alcohol structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


